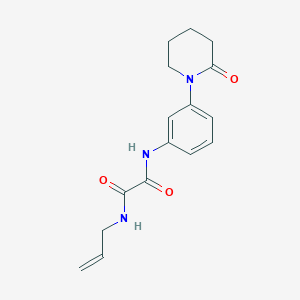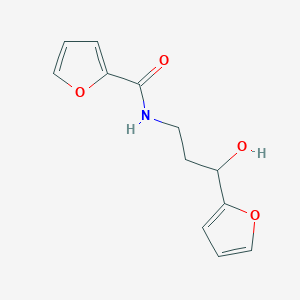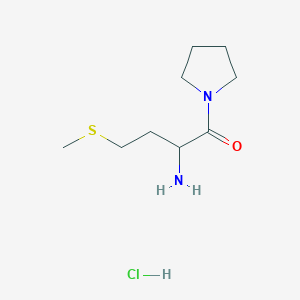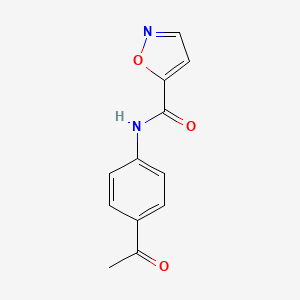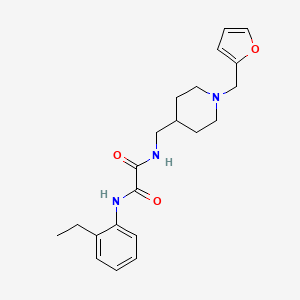
N1-(2-ethylphenyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-ethylphenyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide, also known as EFP-01, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. EFP-01 is a small molecule that has been synthesized through a multi-step process, and its structure has been confirmed through various analytical techniques.
Applications De Recherche Scientifique
Suzuki–Miyaura Coupling Reactions
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides (such as aryl chlorides or bromides). The success of SM coupling lies in its mild reaction conditions, functional group tolerance, and environmentally benign nature . N1-(2-ethylphenyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide can serve as an organoboron reagent in SM coupling reactions, facilitating the synthesis of complex molecules.
Protodeboronation Strategies
Protodeboronation refers to the removal of a boron group from an organoboron compound. Researchers have explored less nucleophilic boron ate complexes (such as (3,5-bis(trifluoromethyl)phenyl)lithium) to prevent unwanted aryl addition during the reaction. N1-(2-ethylphenyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide could be a candidate for such protodeboronation processes .
Propriétés
IUPAC Name |
N'-(2-ethylphenyl)-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-2-17-6-3-4-8-19(17)23-21(26)20(25)22-14-16-9-11-24(12-10-16)15-18-7-5-13-27-18/h3-8,13,16H,2,9-12,14-15H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUDNOAQUNTVMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-ethylphenyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

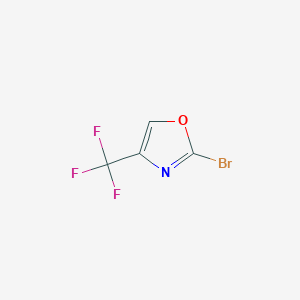

![bis((1H-benzo[d]imidazol-2-yl)thio)methane dihydrobromide](/img/structure/B2825028.png)
![5-[(2-Piperazin-1-yl-ethylamino)-methylene]-pyrimidine-2,4,6-trione](/img/no-structure.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2825033.png)
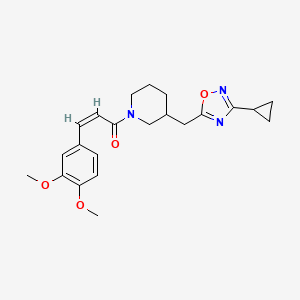
![N-({[2,2'-bifuran]-5-yl}methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2825037.png)
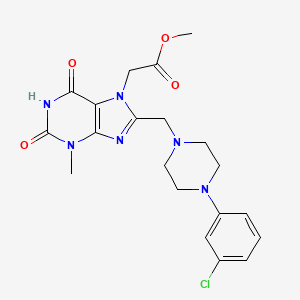
![3-cyclohexyl-N-[(1,2-dimethylindol-5-yl)methyl]propanamide](/img/structure/B2825040.png)
